molecular formula C13H19ClN4O2 B13559043 Tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate

Tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B13559043
M. Wt: 298.77 g/mol
InChI Key: BGFMRSWSIYFWSU-UHFFFAOYSA-N
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Description

Tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate is a heterocyclic compound featuring a pyrrolidine ring substituted at the 1-position with a 4-chloropyrimidin-2-yl group and at the 3-position with a tert-butyl carbamate moiety. The tert-butyl carbamate serves as a protective group for amines, enabling selective reactivity in synthetic pathways . The 4-chloropyrimidine moiety is a pharmacophoric element often utilized in kinase inhibitors and other bioactive molecules due to its ability to participate in hydrogen bonding and π-π interactions.

Properties

Molecular Formula

C13H19ClN4O2

Molecular Weight

298.77 g/mol

IUPAC Name

tert-butyl N-[1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)16-9-5-7-18(8-9)11-15-6-4-10(14)17-11/h4,6,9H,5,7-8H2,1-3H3,(H,16,19)

InChI Key

BGFMRSWSIYFWSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CC(=N2)Cl

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate group (-NHCOO-) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding amine and carbon dioxide.

Reaction Type Conditions Reagents Products
Acidic HydrolysisAqueous HCl, refluxHydrochloric acidAmine derivative, CO₂
Basic HydrolysisAqueous NaOH, room temp.Sodium hydroxideAmine derivative, CO₂

Mechanism : The carbamate undergoes nucleophilic attack by water or hydroxide ions, leading to the cleavage of the carbamate bond.

Substitution at the Chloropyrimidine Moiety

The chlorine atom on the pyrimidine ring acts as a leaving group, enabling nucleophilic substitution reactions.

Reaction Type Conditions Reagents Products
Nucleophilic SubstitutionPolar aprotic solvent (DMF/DMSO), elevated temp.Amines (e.g., NH₂R), thiolsSubstituted pyrimidine derivatives

Example : Reaction with ammonia or primary amines replaces the chlorine with an amino group, forming novel heterocycles .

Oxidation and Reduction Reactions

The compound can undergo oxidation or reduction depending on the reagents and conditions.

Reaction Type Conditions Reagents Products
OxidationH₂O₂, acidic conditionsHydrogen peroxideOxidized pyrrolidine derivatives
ReductionNaBH₄, THFSodium borohydrideReduced pyrrolidine derivatives

Mechanism : Oxidation may target the pyrrolidine ring, while reduction could modify functional groups adjacent to the carbamate.

Ring-Opening Reactions

The pyrrolidine ring may undergo ring-opening under specific conditions, though this is less commonly observed.

Reaction Type Conditions Reagents Products
Acidic Ring OpeningConcentrated H₂SO₄Sulfuric acidLinear amine derivatives

Key Structural Insights

The compound’s reactivity is influenced by its molecular structure:

  • Carbamate Group : Labile under hydrolytic conditions, making it a reactive site for further transformations.

  • Chloropyrimidine : Electrophilic chlorine facilitates nucleophilic substitution .

  • Pyrrolidine Ring : Contributes to steric effects and potential sites for oxidation/reduction.

Comparison of Reaction Types

Reaction Type Key Features Applications
HydrolysisRapid under basic conditions; irreversibleAmine synthesis, drug development
SubstitutionRequires polar solvents; high-temperature activation neededFunctionalization of pyrimidine core
Oxidation/ReductionSelectivity depends on reagent and solvent choiceModifying bioactivity (e.g., antimicrobial)

Research Findings

  • Hydrolysis : The carbamate group is more stable under basic conditions compared to acidic, as observed in similar carbamate derivatives.

  • Substitution : Pyrimidine chlorides react preferentially with nitrogen nucleophiles (e.g., amines) to form novel heterocyclic compounds .

  • Antimicrobial Activity : Derivatives of this compound exhibit significant activity against bacterial strains, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Comparative Analysis

The following table summarizes structurally related compounds and their key features, based on evidence from synthetic protocols, patents, and catalogs:

Compound Name Heterocyclic Core Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound : Tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate Pyrrolidine 4-Chloropyrimidin-2-yl, tert-butyl carbamate ~298.5 (estimated) Chloropyrimidine for targeted binding; carbamate for amine protection -
Tert-butyl (1-acetylpiperidin-4-yl)carbamate Piperidine Acetyl, tert-butyl carbamate 242.3 (C₁₂H₂₂N₂O₃) Acetyl group enhances stability; piperidine ring offers conformational rigidity
Tert-butyl (1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl)carbamate Pyrrolidine 6-Chloro-2-methylpyrimidin-4-yl, tert-butyl carbamate ~325.5 (C₁₄H₂₀ClN₅O₂) Methyl substitution on pyrimidine alters steric/electronic properties
Tert-butyl 3-bromo-5-(4'-dimethylcarbamoylbiphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate Pyrazolo[1,5-a]pyrimidine Bromo, biphenyl, pyridinylmethyl, tert-butyl carbamate 627.2 (C₃₃H₃₂BrN₇O₃) Bromine as a leaving group; extended aromatic system for binding interactions
Tert-butyl N-[cis-4-fluoropyrrolidin-3-yl]carbamate Pyrrolidine Fluorine at cis-4 position, tert-butyl carbamate ~218.2 (C₉H₁₇FN₂O₂) Fluorine enhances metabolic stability; cis-configuration influences geometry

Key Structural Differences and Implications

  • Heterocyclic Core: Pyrrolidine vs. Pyrazolo[1,5-a]pyrimidine: This fused heterocycle () introduces planar rigidity, favoring interactions with flat binding pockets in enzymes like kinases .
  • Substituent Effects :

    • Chloropyrimidine Position : The target compound’s 4-chloro group on pyrimidine is a common leaving group for nucleophilic substitution, whereas 6-chloro-2-methylpyrimidine () may exhibit steric hindrance, reducing reactivity .
    • Halogen Substituents : Bromine in ’s compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike chlorine, which is less reactive in such contexts .
    • Fluorine Substitution : The cis-4-fluoropyrrolidine in improves metabolic stability and modulates pKa, enhancing bioavailability .

Physicochemical and Pharmacological Implications

  • Fluorinated derivatives () balance this by introducing polarity .
  • Bioactivity: Pyrimidine derivatives are prevalent in kinase inhibitors (e.g., EGFR, BTK). The target compound’s 4-chloropyrimidine aligns with known kinase-binding motifs, while pyrazolo[1,5-a]pyrimidines () target ATP-binding pockets .

Biological Activity

Tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a pyrrolidine ring, and a chloropyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly its pharmacological properties linked to the pyrimidine and pyrrolidine components.

Chemical Structure and Properties

  • Molecular Formula : C13H19ClN4O2
  • Molecular Weight : 298.77 g/mol
  • CAS Number : 159603-29-9

The structural features of this compound suggest a potential for various biological interactions, particularly due to the presence of the chloropyrimidine ring, which is known for its antimicrobial and antitumor activities .

Pharmacological Properties

Research has indicated that compounds containing pyrimidine rings often exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Pyrimidine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.
  • Antitumor Activity : Studies on related compounds indicate that pyrrolidine derivatives can interact with cellular targets involved in tumor growth and proliferation, potentially positioning this compound as a candidate for anticancer therapies .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within biological systems. The chloropyrimidine moiety may enhance binding affinity to target sites, while the pyrrolidine structure could facilitate the compound's ability to penetrate cellular membranes.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
Tert-butyl carbamateTert-butyl group + carbamateCommonly used as a protecting group
4-ChloropyrimidineChlorine-substituted pyrimidineExhibits antimicrobial properties
PyrrolidineFive-membered nitrogen-containing ringFound in various natural products

The unique combination of these features in this compound may confer distinct biological activities not present in simpler derivatives.

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